

# morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone properties

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## Compound Focus: Trimetozine

CAS No.: 635-41-6

Cat. No.: S545903

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## Core Chemical & Pharmacological Profile

The following table summarizes the fundamental identifiers and predicted physicochemical properties of the compound, which are crucial for early-stage drug development [1] [2].

Property	Value / Description
Systematic Name	morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone [2]
CAS Registry Number	635-41-6 [2]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>5</sub> [2]
Molecular Weight	281.31 g/mol [2]
Other Names	Trimetozine [2]
cLogP	1.308 (Indicates good membrane permeability) [2]
Hydrogen Bond Donors	0 [2]
Hydrogen Bond Acceptors	6 [2]

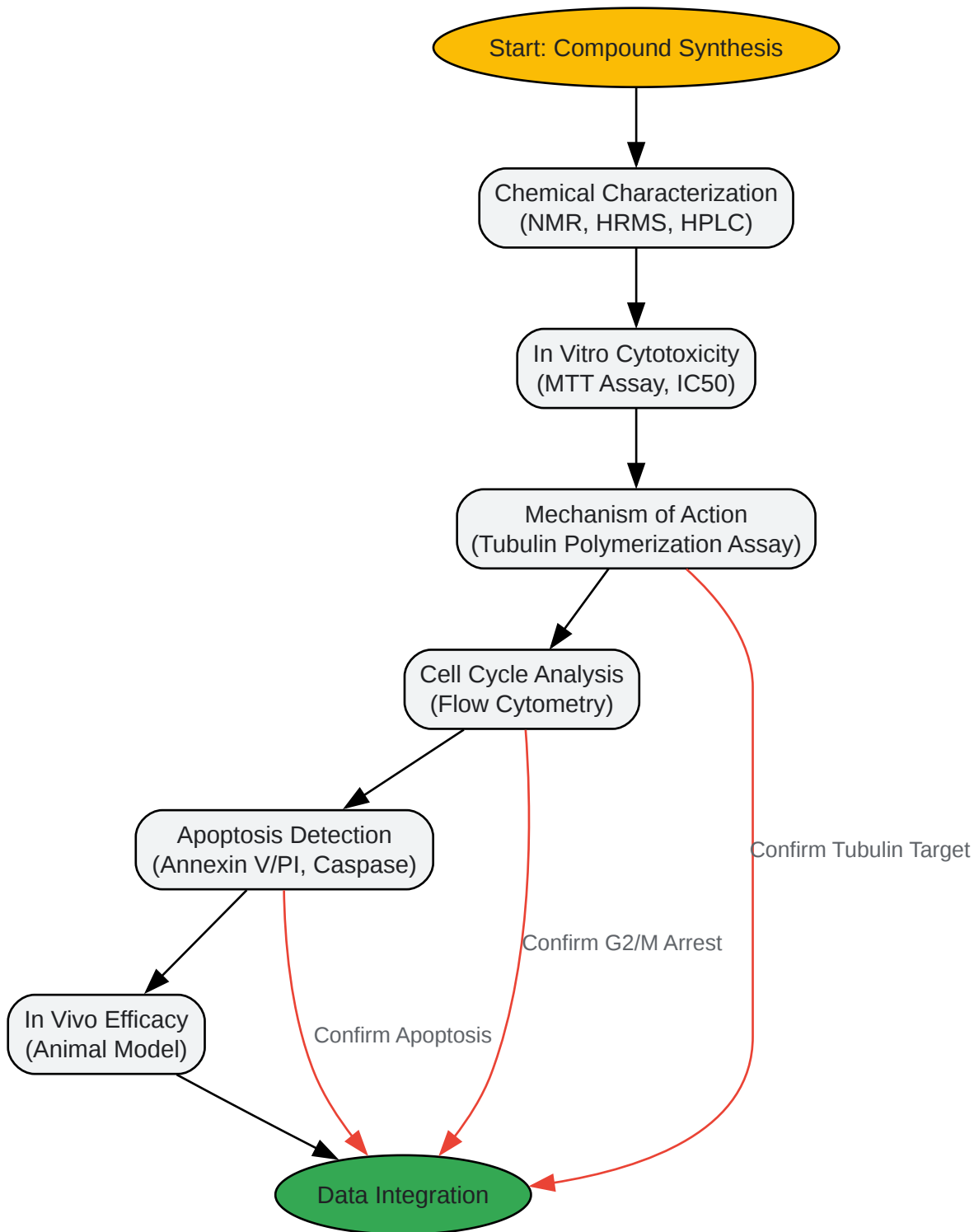
Property	Value / Description
Rotatable Bonds	4 [2]
Topological Polar Surface Area (TPSA)	57.23 Å <sup>2</sup> [2]

The compound is part of a broader class of trimethoxyphenyl methanones being investigated for their anticancer properties. The table below outlines the general mechanism and activity observed for close structural analogs [3] [4] [5].

Aspect	Description & Experimental Findings
<b>General Mechanism</b>	Binds to tubulin at the colchicine site, inhibiting microtubule polymerization. This disrupts cell division, arrests the cell cycle at the G2/M phase, and induces apoptosis (programmed cell death). [3] [4]
<b>Observed In Vitro Activity</b>	In a study on a closely related analog, <b>(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)</b> , the compound showed potent cytotoxicity with IC <sub>50</sub> values in the <b>nanomolar range</b> against human leukemia HL-60 cells. [3]
<b>Hallmarks of Apoptosis</b>	Treatment with the PHT analog led to cell shrinkage, chromatin condensation, phosphatidylserine exposure, caspase-3/7 and -8 activation, and loss of mitochondrial membrane potential. [3]
<b>Resistance Profile</b>	Colchicine-binding site inhibitors (CBSIs) are generally reported to be <b>less susceptible to common multidrug resistance mechanisms</b> compared to other anti-tubulin agents like taxanes. [4]

## General Experimental Workflow for Tubulin Inhibitors

While a specific protocol for your exact compound is not available, the following diagram and description outline a standard experimental workflow for evaluating novel tubulin inhibitors, synthesized from research on highly similar analogs [3] [4].



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*General workflow for evaluating anti-tubulin methanone compounds.*

## Detailed Methodologies

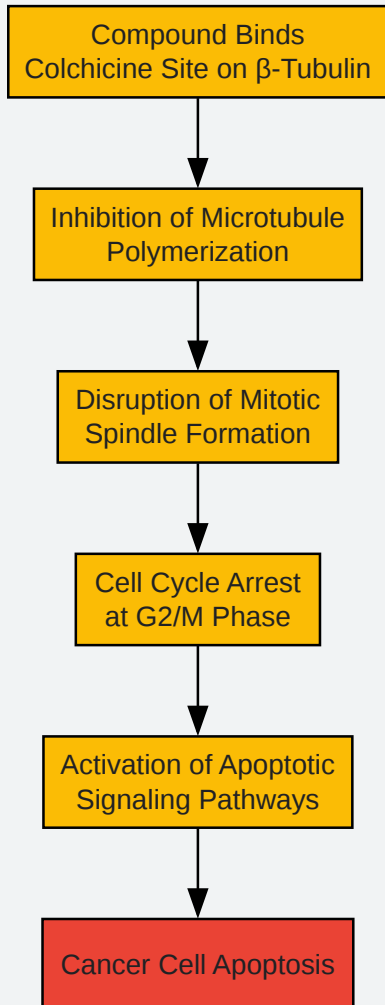
Here are more detailed explanations of the key experimental steps shown in the workflow:

- **Chemical Synthesis & Characterization:** The core structure is often synthesized by reacting a 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one intermediate with an appropriate amine. **Characterization** is performed using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and **High-Resolution Mass Spectrometry (HRMS)**. Purity is confirmed by **HPLC ( $\geq 95\%$ )** [5].
- **In Vitro Cytotoxicity (MTT Assay):** This standard cell viability assay is conducted on various cancer cell lines. Cells are seeded in plates, treated with a range of compound concentrations, and incubated. MTT reagent is added and converted to formazan by living cells. The absorbance is measured, and **IC<sub>50</sub> values** (concentration that inhibits 50% of cell growth) are calculated [3] [6].
- **Tubulin Polymerization Assay:** The inhibitory effect on tubulin assembly is measured *in vitro* using purified tubulin proteins. A solution of tubulin and the test compound is placed in a spectrophotometer, and the increase in absorbance (indicating polymer formation) is monitored over time after inducing polymerization. A delay or reduction in the rate of absorbance increase confirms the compound as a **tubulin polymerization inhibitor** [3] [4].
- **Cell Cycle Analysis (Flow Cytometry):** Treated cells are harvested, fixed, and stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer. An increase in the percentage of cells in the **G2/M phase** indicates successful cell cycle arrest [3].
- **Apoptosis Detection (Annexin V/Propidium Iodide Staining):** This is a common flow cytometry method to detect early and late apoptosis. Annexin V binds to phosphatidylserine (exposed on the outer leaflet of the cell membrane in early apoptosis), and PI stains DNA in cells with compromised membrane integrity (late apoptosis or necrosis). This allows for the quantification of the percentage of cells in different stages of cell death [3] [6].

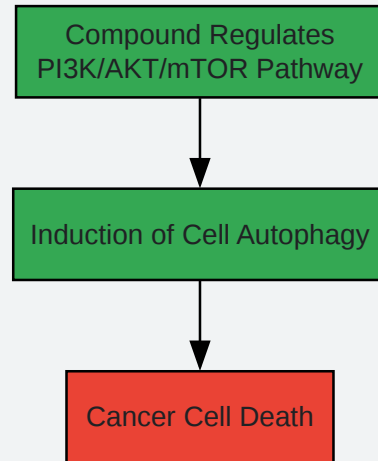
## Mechanism of Action & Signaling Pathways

The primary anticancer mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The diagram below illustrates this cascade and an alternative pathway identified for a structurally different compound from the search results [3] [4] [6].

## Primary Mechanism (Tubulin Inhibition)



## Alternative Pathway (Naphthoquinone Derivative)



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*Anticancer pathways for trimethoxyphenyl methanones and related compounds.*

## Research Context & Development Strategies

The trimethoxyphenyl moiety is a key pharmacophore in tubulin inhibitors, derived from colchicine, designed to bind the colchicine site on β-tubulin [5]. Current research focuses on overcoming the limitations of existing therapies.

- **Overcoming Drug Resistance:** Colchicine-binding site inhibitors (CBSIs) are an active area of research because they are **less susceptible to multidrug resistance** mediated by efflux pumps and  $\beta$ -tubulin mutations, a common problem with taxanes [4].
- **Nanoparticulate Delivery:** A major challenge with many anti-tubulin compounds is poor water solubility and off-target toxicity. Researchers are developing **nanoformulations** (e.g., polymeric micelles) to improve solubility, prolong circulation, and enhance tumor-specific delivery via the Enhanced Permeability and Retention (EPR) effect [4].
- **Modern Drug Development Frameworks:** Model-Informed Drug Development (MIDD) uses quantitative modeling (e.g., PBPK, QSP) throughout the drug development process. This approach helps in **lead compound optimization**, predicting human pharmacokinetics, and optimizing clinical trial designs, increasing the efficiency of bringing new drugs to market [7].

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